![molecular formula C7H8O2 B1214066 ビシクロ[2.2.1]ヘプタン-2,5-ジオン CAS No. 27943-47-1](/img/structure/B1214066.png)

ビシクロ[2.2.1]ヘプタン-2,5-ジオン

概要

説明

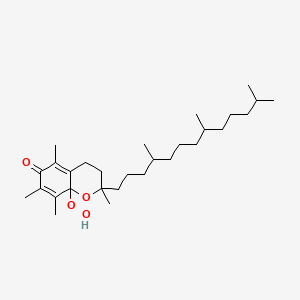

Bicyclo[2.2.1]heptane-2,5-dione, also known as Bicyclo[2.2.1]heptane-2,5-dione, is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.

The exact mass of the compound Bicyclo[2.2.1]heptane-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bicyclo[2.2.1]heptane-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptane-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

ビシクロ[2.2.1]ヘプタン-2,5-ジオンは、有機合成において汎用性の高い中間体として役立ちます。その剛直な二環式構造は、立体化学制御の高い複雑な分子の構築に役立ちます。 例えば、ディールス・アルダー反応などの様々な有機反応を起こし、新規有機化合物を合成することができます .

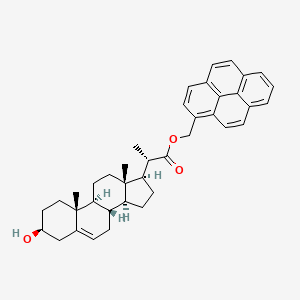

プロスタグランジンの合成

この化合物は、様々な生理機能において役割を果たすホルモン様物質であるプロスタグランジンの合成における中間体です。 プロスタグランジン合成におけるその使用は、生化学研究および医薬品への応用における重要性を示しています .

分光法

この化合物のNMR分光法における明確な化学シフトは、脂環式化合物における立体化学分析のための有用なツールとなります。 これは、同様の構造の立体配座の側面を理解するのに役立ちます .

Safety and Hazards

作用機序

Target of Action

Bicyclo[2.2.1]heptane-2,5-dione is a complex compound with a unique structure. It’s known that similar compounds have been used as chiral diene ligands to enable asymmetric transformations , suggesting that it may interact with various enzymes or receptors to exert its effects.

Mode of Action

The exact mode of action of Bicyclo[22It’s known that the compound can participate in organocatalytic formal [4 + 2] cycloaddition reactions . This reaction allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The resulting products are highly enantioselective, indicating that the compound may interact with its targets in a stereo-specific manner .

Biochemical Pathways

Given its potential role in asymmetric transformations , it’s plausible that it may influence various metabolic and signaling pathways within the cell

Result of Action

The molecular and cellular effects of Bicyclo[22Its potential role in enabling asymmetric transformations suggests that it may have significant impacts on cellular processes

Action Environment

It’s known that the compound’s reactivity can be influenced by factors such as temperature and pressure

生化学分析

Biochemical Properties

Bicyclo[2.2.1]heptane-2,5-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as oxidoreductases and hydrolases. The nature of these interactions often involves the formation of enzyme-substrate complexes, where bicyclo[2.2.1]heptane-2,5-dione acts as a substrate that undergoes enzymatic transformation. For instance, it can be reduced by specific oxidoreductases, leading to the formation of reduced products that participate in further biochemical pathways .

Cellular Effects

Bicyclo[2.2.1]heptane-2,5-dione has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that bicyclo[2.2.1]heptane-2,5-dione can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering signal transduction pathways. Additionally, this compound has been observed to impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of bicyclo[2.2.1]heptane-2,5-dione involves its binding interactions with biomolecules. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For example, bicyclo[2.2.1]heptane-2,5-dione can inhibit the activity of certain hydrolases by forming stable enzyme-inhibitor complexes. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bicyclo[2.2.1]heptane-2,5-dione have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term studies have shown that prolonged exposure to bicyclo[2.2.1]heptane-2,5-dione can lead to sustained alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of bicyclo[2.2.1]heptane-2,5-dione in animal models vary with different dosages. At low doses, this compound has been found to exert beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. For instance, high doses of bicyclo[2.2.1]heptane-2,5-dione have been associated with oxidative stress and cellular damage in animal studies. Threshold effects have also been observed, where specific dosages are required to elicit significant biochemical responses .

Metabolic Pathways

Bicyclo[2.2.1]heptane-2,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. This compound can be metabolized by oxidoreductases, leading to the formation of reduced or oxidized products that participate in further metabolic reactions. Additionally, bicyclo[2.2.1]heptane-2,5-dione can influence metabolic flux by altering the levels of key metabolites in cellular pathways .

Transport and Distribution

Within cells and tissues, bicyclo[2.2.1]heptane-2,5-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, bicyclo[2.2.1]heptane-2,5-dione can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of bicyclo[2.2.1]heptane-2,5-dione is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it interacts with local biomolecules. The activity and function of bicyclo[2.2.1]heptane-2,5-dione are often dependent on its precise subcellular localization, which determines its accessibility to target enzymes and other biomolecules .

特性

IUPAC Name |

bicyclo[2.2.1]heptane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFBNLMXCXFOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950632 | |

| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27943-47-1 | |

| Record name | Bicyclo(2.2.1)heptane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027943471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Norbornanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

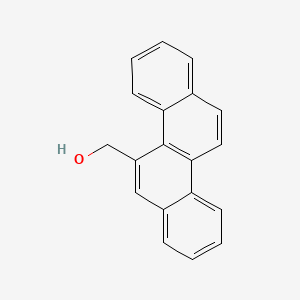

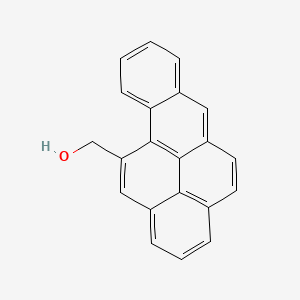

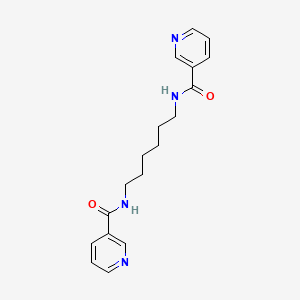

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)

![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)